molecular formula C11H18N2O5 B1430505 Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 1797234-37-7

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No. B1430505
CAS RN: 1797234-37-7
M. Wt: 258.27 g/mol
InChI Key: IZWIZSUNPPXTIH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butoxycarbonyl (Boc) group, an amino group, and a carboxylate ester group. The Boc group is a common protecting group used in organic synthesis, particularly for protecting amines. The presence of both an amino group and a carboxylate ester group suggests that this compound could be an amino acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The Boc group would add steric bulk to the molecule, and the ester group would be a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The Boc group is nonpolar and could contribute to the compound’s solubility in organic solvents. The ester group could participate in hydrogen bonding, which could affect the compound’s boiling point and water solubility .

Mechanism of Action

The mechanism of action of a compound depends on its biological target, which is not known for this compound. If it is indeed an amino acid derivative, it could potentially interact with enzymes or receptors that recognize amino acids .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)17-10(15)12-6-7-5-8(13-18-7)9(14)16-4/h7H,5-6H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWIZSUNPPXTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

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